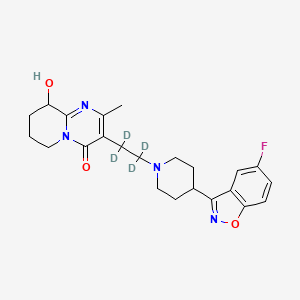

5-Fluoro Paliperidone-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoro Paliperidone-d4: is a deuterated analog of 5-Fluoro Paliperidone, which is a derivative of Paliperidone. Paliperidone is an atypical antipsychotic drug used primarily in the treatment of schizophrenia and schizoaffective disorders. The deuterated form, this compound, is often used in scientific research as a stable isotope-labeled compound for various analytical and pharmacokinetic studies .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro Paliperidone-d4 involves multiple steps, starting from the appropriate fluorinated benzisoxazole derivative. The key steps include:

Fluorination: Introduction of the fluorine atom into the benzisoxazole ring.

Deuteration: Incorporation of deuterium atoms into the piperidine ring.

Coupling Reactions: Formation of the final compound through coupling reactions involving the fluorinated benzisoxazole and the deuterated piperidine derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the compound

化学反应分析

Types of Reactions: 5-Fluoro Paliperidone-d4 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophilic or electrophilic reagents, such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in this compound can yield a ketone or aldehyde derivative .

科学研究应用

Chemistry: 5-Fluoro Paliperidone-d4 is used as a reference standard in analytical chemistry for the quantification and identification of Paliperidone and its metabolites.

Biology: In biological research, it is used to study the pharmacokinetics and metabolism of Paliperidone in various biological matrices, such as plasma and tissues.

Medicine: The compound is employed in clinical studies to understand the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion.

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance .

作用机制

The mechanism of action of 5-Fluoro Paliperidone-d4 is similar to that of Paliperidone. It primarily acts as an antagonist at central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. This dual antagonism is believed to contribute to its antipsychotic effects. Additionally, it exhibits antagonistic activity at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, which may explain some of its other pharmacological effects .

相似化合物的比较

Paliperidone: The parent compound, used as an antipsychotic medication.

Risperidone: Another antipsychotic drug, which is metabolized to Paliperidone in the body.

5-Fluoro Paliperidone: The non-deuterated analog of 5-Fluoro Paliperidone-d4.

Comparison: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise analytical studies. Compared to Paliperidone and Risperidone, this compound offers advantages in pharmacokinetic studies due to its stable isotope labeling, which facilitates accurate tracking and quantification in biological systems .

生物活性

5-Fluoro Paliperidone-d4 is a deuterated analog of paliperidone, which is an active metabolite of the atypical antipsychotic risperidone. This compound has garnered interest due to its potential therapeutic applications in treating schizophrenia and other psychiatric disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Pharmacological Profile

This compound exhibits a complex pharmacological profile, primarily functioning as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. The compound's activity at these receptors contributes to its antipsychotic effects.

Key Receptor Interactions

- Dopamine D2 Receptors : this compound has a high affinity for D2 receptors, which is crucial for its antipsychotic efficacy. By blocking these receptors, the compound reduces dopaminergic overactivity associated with psychotic symptoms.

- Serotonin 5-HT2A Receptors : The antagonistic action at 5-HT2A receptors helps mitigate side effects commonly associated with D2 receptor antagonism, such as extrapyramidal symptoms (EPS) and hyperprolactinemia.

Recent studies have elucidated various mechanisms through which this compound exerts its effects:

- Inhibition of Neuroinflammation : Research indicates that paliperidone can modulate inflammatory pathways in the brain. For instance, it has been shown to prevent the activation of the Toll-like receptor 4 (TLR-4) signaling pathway, which is implicated in neuroinflammation and stress-related psychiatric disorders . This suggests that this compound may possess anti-inflammatory properties that contribute to its therapeutic effects.

- Regulation of Cytokine Levels : The compound may influence cytokine production, which plays a significant role in neuroinflammatory processes. By regulating levels of pro-inflammatory cytokines such as TNF-α and IL-1β, this compound could help alleviate symptoms associated with psychotic disorders .

- Impact on Neurotransmitter Systems : Beyond dopamine and serotonin, paliperidone also interacts with other neurotransmitter systems, including noradrenergic and histaminergic pathways. These interactions may further enhance its therapeutic profile while reducing adverse effects .

Clinical Findings and Case Studies

Clinical observations provide insight into the efficacy and safety profile of paliperidone formulations, including its deuterated variant.

Case Study Overview

A notable case involved a patient treated with paliperidone palmitate who developed severe extrapyramidal symptoms (EPS) following administration. Symptoms included muscle rigidity, tremors, and gait instability . Despite these adverse effects, the patient's psychotic symptoms improved significantly during treatment. After discontinuation of paliperidone palmitate and initiation of supportive care with procyclidine, the patient exhibited rapid recovery from EPS while maintaining remission from psychotic symptoms.

Table: Clinical Outcomes with Paliperidone Treatments

| Treatment Type | Number of Patients | Improvement Rate (%) | Adverse Effects Reported (%) |

|---|---|---|---|

| Paliperidone Palmitate | 97 | 85.6 | 11.3 |

| Clozapine | Variable | Gradual improvement | None reported |

The above table summarizes clinical outcomes observed in patients receiving different formulations of paliperidone, highlighting both efficacy and safety concerns.

属性

IUPAC Name |

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-13-16(24)4-5-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVATZOFABXGUAB-FJVJJXCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。